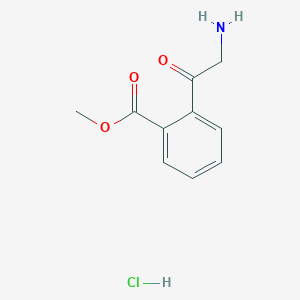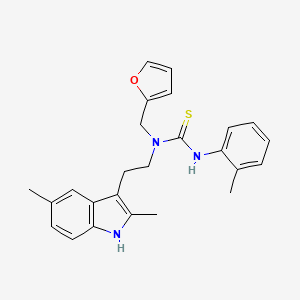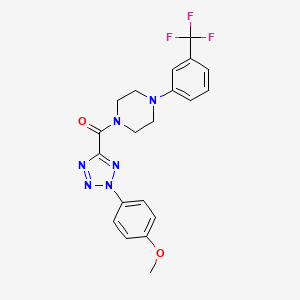
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a triazole-pyrimidine hybrid. These hybrids have been studied for their neuroprotective and anti-neuroinflammatory activities . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound isn’t available in the retrieved papers.科学的研究の応用
Antimicrobial Activity
Compounds structurally related to "(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. These studies typically involve the synthesis of novel derivatives and subsequent testing against various bacteria and fungi to assess antimicrobial efficacy. For instance, research on pyridine and triazole derivatives has shown variable and modest activity against investigated strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Tubulin Inhibition
Another significant area of research involves evaluating related compounds for anticancer properties, particularly through the mechanism of tubulin polymerization inhibition. This approach aims to disrupt cancer cell growth by interfering with the cell cycle. Compounds with phenoxazine and phenothiazine cores have shown promising antiproliferative properties against a wide range of cancer cell lines, highlighting the potential for developing novel cancer therapies (Prinz et al., 2017).
Antifungal and Antibacterial Agents
Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, including those with (trifluoromethyl)phenyl and piperazinyl groups, has shown that these compounds exhibit good antibacterial and antifungal activities. This suggests their potential application in developing new treatments for infections caused by resistant strains of bacteria and fungi (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Characterization of Novel Compounds
Studies also focus on the synthesis and structural characterization of new compounds for various applications, including their potential as therapeutic agents. The exploration of novel synthetic routes and characterization techniques is crucial for understanding the properties and activities of these compounds. For example, research into novel benzofuran based 1,2,3-triazoles has contributed to the antimicrobial field, demonstrating high activity in synthesized products (Sunitha et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-31-17-7-5-15(6-8-17)29-25-18(24-26-29)19(30)28-11-9-27(10-12-28)16-4-2-3-14(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESJQJIWCEKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
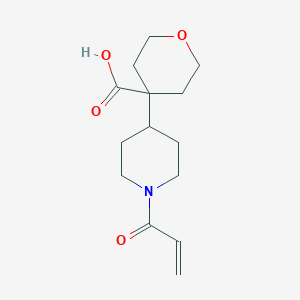
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2410161.png)
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)
![3-(benzenesulfonyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide](/img/structure/B2410168.png)
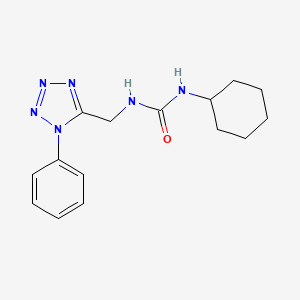
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)
![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
